molecular formula C13H13N B7777868 1,2,3,4-Tetrahydroacridine CAS No. 69577-70-4

1,2,3,4-Tetrahydroacridine

Cat. No.: B7777868
CAS No.: 69577-70-4
M. Wt: 183.25 g/mol
InChI Key: RXBYRTSOWREATF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroacridine is a heterocyclic compound that belongs to the acridine family. It is a partially hydrogenated derivative of acridine, characterized by its polycyclic planar structure. This compound has garnered significant attention due to its diverse applications in medicinal chemistry, organic electronics, and other scientific fields .

Scientific Research Applications

1,2,3,4-Tetrahydroacridine has a wide range of applications in scientific research:

Mechanism of Action

The principal mechanism of action of 1,2,3,4-Tetrahydroacridine is the reversible inhibition of acetylcholinesterase (AChE), which slows the breakdown of the chemical messenger acetylcholine (ACh) in the brain . It also inhibits butyrylcholinesterase activity and blocks sodium and potassium channels .

Safety and Hazards

1,2,3,4-Tetrahydroacridine is known to cause nausea and vomiting. In conjunction with suxamethonium, it can cause prolonged respiratory depression . It is a stimulant of the central nervous system and respiratory system and may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract .

Future Directions

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroacridine can be synthesized through various methods. One common approach involves the reduction of acridine using hydrogenation techniques. For instance, catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of eco-friendly solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1,2,3,4-Tetrahydroacridine is unique due to its partially hydrogenated structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,2,3,4-tetrahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYRTSOWREATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954586
Record name 1,2,3,4-Tetrahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3295-64-5, 69577-70-4
Record name 1,2,3,4-Tetrahydroacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3295-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroacridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroacridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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